N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antitubercular activities.
Medicine: Investigated for its anti-HIV properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 2-Heteroaryl[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a triazoloquinazoline core with a chlorophenyl and dimethoxyphenyl substituent enhances its potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2/c1-32-21-14-19-20(15-22(21)33-2)28-25(27-13-12-16-8-10-18(26)11-9-16)31-24(19)29-23(30-31)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKFCWUSTCTCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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